

The Discovery and Historical Context of Adrenosterone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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An in-depth exploration of the discovery, isolation, and historical significance of **adrenosterone**, prepared for researchers, scientists, and drug development professionals.

Introduction

Adrenosterone, also known as Reichstein's substance G, is a C19 steroid hormone first isolated from the adrenal cortex in 1936 by the Swiss chemist Tadeus Reichstein and his colleagues at the Pharmaceutical Institute in the University of Basel.[1][2][3] This discovery was a landmark achievement in the burgeoning field of steroid chemistry and endocrinology, contributing to a deeper understanding of the complex array of hormones produced by the adrenal glands.[4] Initially characterized as a weak androgen, subsequent research has revealed its role as a prohormone to the potent androgen 11-ketotestosterone and as a modulator of glucocorticoid activity through its inhibition of the enzyme 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1).[2] This technical guide provides a comprehensive overview of the discovery of **adrenosterone**, the experimental methods of its initial isolation and characterization, and its broader historical and scientific context.

Historical Context: The Golden Age of Steroid Research

The 1930s represented a period of intense and competitive research into the hormones of the adrenal cortex.[5][6] Following the demonstration in 1930 that adrenal extracts could sustain the life of adrenalectomized animals, several research groups worldwide embarked on the

arduous task of isolating and identifying the active principles.[6] The prevailing belief that a single "cortin" was responsible for adrenal function was gradually replaced by the understanding that the adrenal cortex produces a multitude of steroid hormones with diverse physiological effects.[7]

Key research groups in this field included:

- Tadeus Reichstein's group in Zurich and later Basel, Switzerland.
- Edward C. Kendall's group at the Mayo Clinic in the United States.
- Oskar Wintersteiner and J.J. Pfiffner's group at Columbia University in the United States.

These teams faced the immense challenge of isolating minute quantities of structurally similar compounds from vast amounts of adrenal gland tissue.[8] The development of new chemical separation techniques, most notably the use of Girard's reagent for separating ketonic from non-ketonic steroids, was instrumental in their success.[8] Reichstein's systematic approach led to the isolation of 29 different steroids from the adrenal cortex, including **adrenosterone**. [4] This foundational work, for which Reichstein, Kendall, and Philip S. Hench were awarded the Nobel Prize in Physiology or Medicine in 1950, laid the groundwork for the synthesis of corticosteroids and revolutionized the treatment of a wide range of inflammatory and autoimmune diseases.[6][9]

Physicochemical Properties of Adrenosterone

Adrenosterone, systematically named androst-4-ene-3,11,17-trione, possesses the following physicochemical properties:[10]

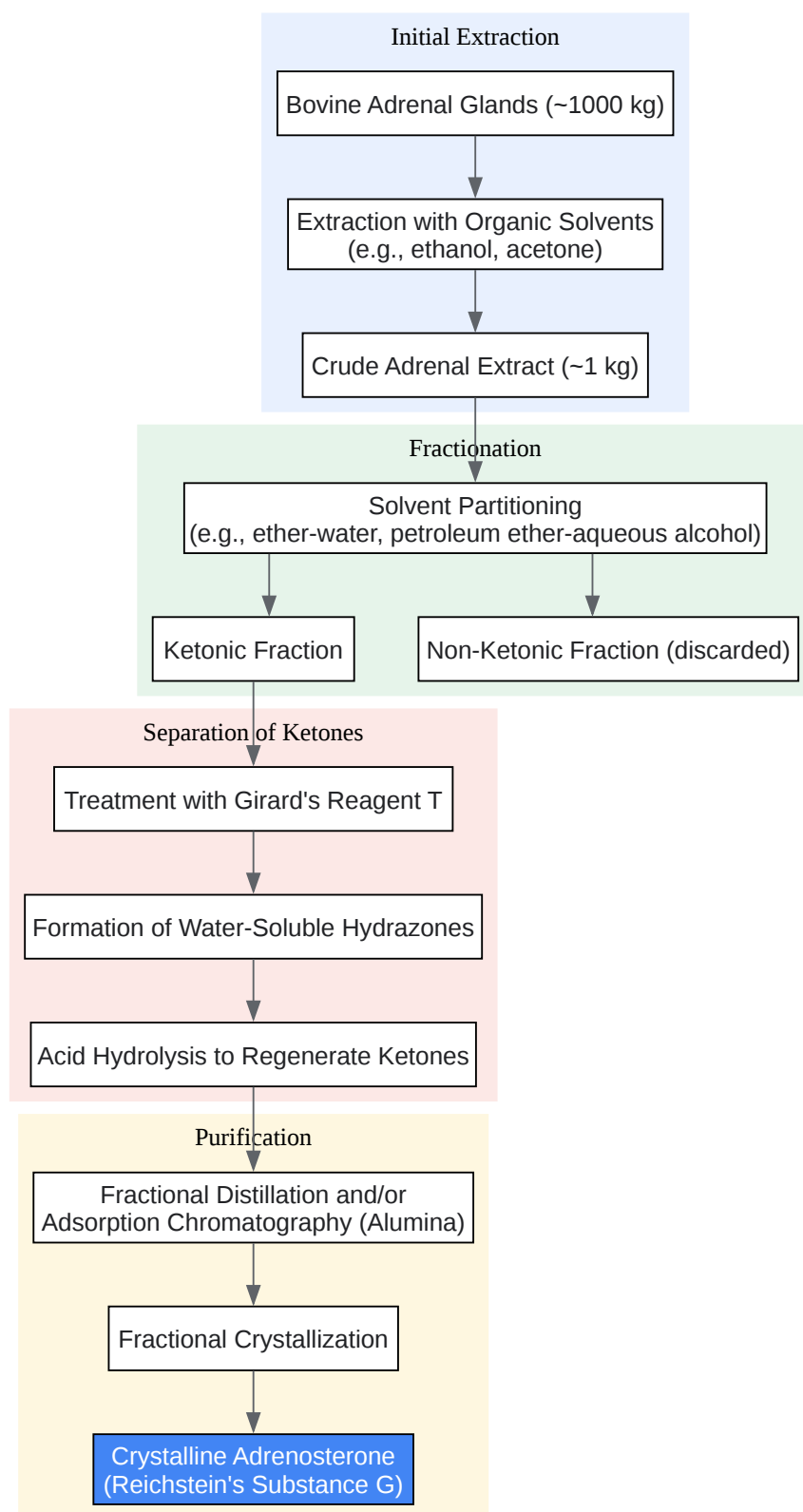
Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₄ O ₃	[10]
Molar Mass	300.39 g/mol	[2]
Melting Point	222 °C	[2]
Appearance	Solid	[10]
IUPAC Name	Androst-4-ene-3,11,17-trione	[2]
Synonyms	Reichstein's substance G, 11-ketoandrostenedione, 11-oxoandrostenedione	[2][3]

Experimental Protocols

Isolation of Adrenosterone from Adrenal Glands (Reichstein, 1936)

While the full, detailed experimental protocol from Reichstein's original 1936 publication in *Helvetica Chimica Acta* is not readily available in modern digital archives, his Nobel Lecture and subsequent reviews provide a comprehensive overview of the methodology employed. The isolation was a large-scale and laborious process, starting with approximately 1,000 kg of bovine adrenal glands to yield about 1 kg of a crude extract.[8]

Workflow for the Isolation of **Adrenosterone** (circa 1936)



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Caption: Workflow for the isolation of **adrenosterone** from bovine adrenal glands, circa 1936.

Key Steps in the Isolation Process:

- **Extraction:** Large quantities of adrenal glands were minced and extracted with organic solvents like ethanol or acetone to obtain a crude lipid- and hormone-containing extract.
- **Solvent Partitioning:** The crude extract was subjected to a series of liquid-liquid partitioning steps to separate components based on their polarity. This involved distributing the extract between immiscible solvents such as petroleum ether and aqueous alcohol, or ether and water. This step helped to remove a significant portion of inactive lipid material.
- **Separation of Ketonic Steroids with Girard's Reagent:** A crucial step in the separation of the complex mixture of adrenal steroids was the use of Girard's reagent T (trimethylacetylhydrazide ammonium chloride) or P (pyridinioacetylhydrazide chloride). These reagents react specifically with the ketone functional groups on the steroid molecules to form water-soluble hydrazones. This allowed for the separation of the ketonic steroids (including **adrenosterone**) from the non-ketonic components of the extract. The ketonic steroids could then be regenerated by acid hydrolysis of the hydrazones.
- **Chromatography and Crystallization:** The enriched ketonic fraction was further purified by fractional distillation and/or adsorption chromatography on activated alumina. Finally, individual steroid compounds, including **adrenosterone**, were isolated in crystalline form through fractional crystallization from various solvent systems.

Early Methods of Structural Elucidation

The determination of the structure of **adrenosterone** in the 1930s was a significant intellectual achievement, relying on a combination of classical chemical methods and the nascent application of physical techniques.

- **Chemical Degradation and Derivatization:** A primary method for structure elucidation was the systematic chemical degradation of the molecule and the formation of various derivatives. By reacting the unknown steroid with specific reagents, chemists could identify functional groups and piece together the carbon skeleton. For instance, the presence of ketone groups was confirmed by the reaction with Girard's reagent and the formation of oximes.
- **Conversion to Known Compounds:** A powerful strategy was to chemically convert the newly isolated steroid into a compound of known structure. This would firmly establish the carbon

skeleton and stereochemistry.

- Spectroscopic Analysis (Emerging Techniques):
 - UV-Vis Spectroscopy: By the 1930s and 1940s, ultraviolet-visible spectroscopy was becoming an important tool for steroid chemists. The presence of the α,β -unsaturated ketone in the A-ring of steroids like **adrenosterone** gives rise to a characteristic strong absorption in the UV region (around 240 nm). This provided a key piece of evidence for this structural feature.
 - Infrared Spectroscopy: While infrared (IR) spectroscopy became more widely used in the 1940s and 1950s, the foundational work was being laid during the period of **adrenosterone**'s discovery. The carbonyl (C=O) stretching frequencies in the IR spectrum are highly characteristic of the type of ketone present (e.g., saturated, unsaturated, in a five- or six-membered ring). This would have allowed for the differentiation of the ketone groups at positions 3, 11, and 17 in the **adrenosterone** molecule.

Unfortunately, the original UV-Vis and IR spectra from the 1930s and 1940s are not readily accessible in modern databases. However, the principles of these techniques were fundamental to the confirmation of the proposed structure of androst-4-ene-3,11,17-trione.

Signaling Pathway and Mechanism of Action

Adrenosterone exerts its biological effects through multiple mechanisms, most notably as a precursor to a more potent androgen and as an inhibitor of 11 β -HSD1.

Adrenosterone as a Prohormone

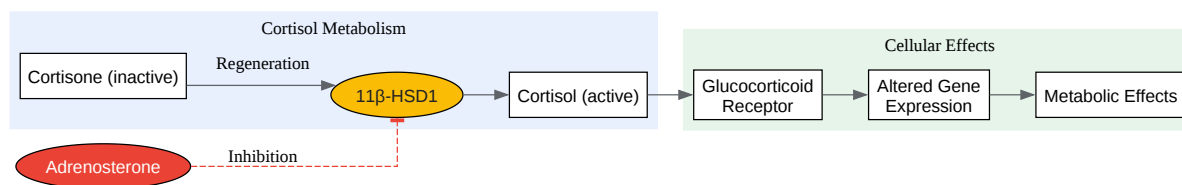
Adrenosterone serves as a prohormone for the synthesis of 11-ketotestosterone, a potent androgen, particularly in fish but also occurring in mammals.[2] This conversion is a key aspect of its androgenic activity.

Inhibition of 11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1)

A significant aspect of **adrenosterone**'s biological activity is its role as a competitive inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1).[2] This enzyme is responsible for the

intracellular regeneration of active cortisol from its inactive precursor, cortisone. By inhibiting 11 β -HSD1, **adrenosterone** reduces the local concentration of cortisol in tissues where this enzyme is highly expressed, such as adipose tissue and the liver. This mechanism is thought to contribute to some of the metabolic effects attributed to **adrenosterone**.

Signaling Pathway of 11 β -HSD1 and its Inhibition by **Adrenosterone**



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Caption: **Adrenosterone** competitively inhibits 11 β -HSD1, reducing the conversion of inactive cortisone to active cortisol.

Conclusion

The discovery of **adrenosterone** by Tadeus Reichstein in 1936 was a pivotal moment in the history of steroid research. It not only expanded the known family of adrenal hormones but also spurred the development of innovative chemical separation and analytical techniques. While initially considered a minor androgen, the elucidation of its role as a prohormone and as an inhibitor of 11 β -HSD1 has provided a more nuanced understanding of its physiological significance. The story of **adrenosterone**'s discovery is a testament to the perseverance and ingenuity of the early pioneers of steroid chemistry, whose work continues to have a profound impact on medicine and drug development today.

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- To cite this document: BenchChem. [The Discovery and Historical Context of Adrenosterone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10753098#adrenosterone-discovery-and-historical-context]

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